2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-[(2-methoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-20-15-10-6-7-12(16(15)18)11-17-13-8-4-5-9-14(13)19-2/h4-10,17-18H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMSIXAUUPAPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in proteomics research, it may interact with proteins to modulate their activity or stability . The specific molecular targets and pathways involved can be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the aromatic rings and the nature of the Schiff base linker. A comparative analysis is summarized in Table 1 :
Substituent Impact :
- Electron-withdrawing groups (Br, Cl) : Increase electrophilicity and HOMO-LUMO gap (e.g., target compound vs. 4-CH₃ analog) .
- Methoxy vs. Ethoxy : Ethoxy groups enhance steric bulk and lipophilicity (LogP increases by ~0.5 units compared to methoxy analogs) .
- Fluorine substitution : Improves metabolic stability and membrane permeability .
Crystallographic and Hydrogen-Bonding Trends
- Intramolecular H-bonding: All analogs exhibit O—H⋯N interactions, forming S(6) or R₂²(8) ring motifs. The target compound’s Br substituent slightly elongates the H-bond (O⋯N: 2.65 Å) compared to non-halogenated analogs (O⋯N: 2.58–2.62 Å) .
- Packing motifs : The 4-CH₃ analog forms dimeric chains via C—H⋯O interactions, whereas the target compound adopts a herringbone arrangement due to Br⋯π interactions .
Computational and Experimental Methodologies
- Software tools : SHELX (structure refinement) , ORTEP-3 (crystallographic visualization) , and WinGX (data processing) were critical in structural analyses.
Biological Activity
2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, also known as a Schiff base compound, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its applications in proteomics and organic synthesis.
The compound features a unique structure that includes an ethoxy group and an amino-methyl phenol moiety. Its synthesis typically involves methods such as the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon–carbon bonds essential for creating complex organic molecules. The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, modulating their functions and stability.
The precise mechanism by which this compound exerts its effects varies based on its application:
- Antibacterial Activity : It inhibits bacterial growth by disrupting protein synthesis and nucleic acid production pathways .
- Anticancer Activity : Molecular docking studies indicate that it interacts effectively with anticancer drug targets, suggesting potential applications in cancer therapy .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 31.25 |
These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, with a notable bactericidal action against Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties. Studies have reported MIC values comparable to established antifungal agents like fluconazole, indicating its potential as an alternative treatment option .
Anticancer Activity
The anticancer potential of this compound has been investigated through MTT assays on various cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | 25 |
| HeLa (cervical cancer) | 30 |
The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its viability for further development in cancer therapeutics .
Case Studies
Several studies have highlighted the biological activity of Schiff base compounds similar to this compound. For instance, a study on related compounds showed promising results in inhibiting biofilm formation in MRSA strains, with a Minimum Biofilm Inhibitory Concentration (MBIC) of around 62 μg/mL .
Another study focused on the molecular interactions of Schiff bases with protein targets and their implications in drug design, underscoring the importance of structural modifications for enhancing biological activity .
Q & A
Basic: What are the recommended synthetic routes for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via nucleophilic substitution or Schiff base condensation reactions. A common approach involves reacting 2-ethoxy-6-methylphenol derivatives with 2-methoxyaniline in the presence of a dehydrating agent (e.g., acetic acid) to form the imine linkage . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Reactions at 60–80°C optimize imine formation while minimizing side reactions.
- Catalysts : Lewis acids like ZnCl₂ may accelerate condensation but require strict moisture control .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Discrepancies often arise from structural isomerism or experimental design variability . To address this:
- Purification validation : Use HPLC-MS to confirm compound purity (>98%) and rule out byproducts .
- Biological assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, exposure time). For example, antiproliferative effects in HeLa cells may differ from MCF-7 due to receptor expression variability .
- Computational docking : Perform molecular dynamics simulations to verify target binding affinity (e.g., interaction with tyrosine kinase receptors) .
Basic: What spectroscopic and crystallographic methods are critical for confirming the molecular structure?
Answer:
- NMR : ¹H NMR should show characteristic peaks:
- X-ray crystallography : Resolves spatial conformation, e.g., dihedral angles between the ethoxyphenol and methoxyphenylamino groups (typically 45–60°) .
- IR spectroscopy : Confirm N-H stretch (~3300 cm⁻¹) and C=N stretch (~1600 cm⁻¹) .
Advanced: How does the electronic nature of substituents influence the compound’s reactivity in catalytic applications?
Answer:
The methoxy group acts as an electron donor, enhancing the phenolic oxygen’s nucleophilicity, while the imine group introduces conjugation-dependent redox activity. For example:
- Electrochemical studies : Cyclic voltammetry reveals oxidation peaks at ~0.5 V (vs. Ag/AgCl) due to phenol-to-quinone transitions .
- Catalytic activity : In oxidation reactions, the compound’s ability to stabilize radical intermediates correlates with substituent Hammett constants (σ⁺ values: OMe = -0.27, NH = +0.60) .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Answer:
- pH stability : The imine bond (CH=N) hydrolyzes in acidic conditions (pH < 3), forming 2-ethoxy-6-methylphenol and 2-methoxyaniline. Neutral to slightly basic conditions (pH 7–9) enhance stability .
- Thermal degradation : TGA analysis shows decomposition onset at ~180°C, with mass loss corresponding to ethoxy and methoxy group cleavage .
Advanced: How can researchers design derivatives to modulate solubility without compromising bioactivity?
Answer:
- Structural modifications :
- QSAR modeling : Use descriptors like logP and polar surface area to predict solubility-bioactivity trade-offs. For instance, derivatives with logP < 3.5 show improved solubility but reduced membrane permeability .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage : Keep in amber vials under inert gas (N₂ or Ar) at -20°C to prevent oxidation and hydrolysis .
- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid imine bond cleavage .
Advanced: How can conflicting computational and experimental data on tautomerism be reconciled?
Answer:
- Tautomeric equilibria : The compound may exist as enol-imine or keto-amine forms. DFT calculations (B3LYP/6-311+G**) predict the enol-imine form is more stable by ~5 kcal/mol, but experimental IR may show keto-amine dominance in polar solvents due to solvation effects .
- Variable-temperature NMR : Monitor proton shifts between 25°C and 60°C to detect tautomeric interconversion .
Basic: What chromatographic methods are optimal for purity analysis?
Answer:
- HPLC : Use a C18 column with mobile phase MeCN:H₂O (70:30, 0.1% TFA), retention time ~8.2 min .
- TLC : Silica gel 60 F₂₅₄, eluent ethyl acetate/hexane (1:1), Rf ≈ 0.45 under UV 254 nm .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
